molecular formula C19H19N3O2S B8677216 6-Amino-1-(2-methylphenyl)-3-[2-(methylthio)benzyl]uracil

6-Amino-1-(2-methylphenyl)-3-[2-(methylthio)benzyl]uracil

Cat. No. B8677216
M. Wt: 353.4 g/mol
InChI Key: LKEJKHCUSJVBPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05821366

Procedure details

1-(2-Methylphenyl)-3-[2-(methylthio)benzyl]urea (23.47 g) and cyanoacetic acid (7.66 g) were ground together and acetic anhydride (23 ml) was added. The mixture was stirred and heated at 75°-80° C. for 30 h. Toluene (20 ml) was then added and heating continued for a further 16 hours. The reaction was cooled and filtered. The filtrate was heated to boiling and treated with charcoal. The solid was removed by filtration and the filtrate evaporated in vacuo. The resulting oil was dissolved in dichloromethane (300 ml) and trietbylamine (8.15 g) added. The mixture was stirred for 5 hours at room temperature and the solvent removed in vacuo. The residue was purified by column chromatography on silica gel eluting with ethyl acetate and the product was recrystallised from ethyl acetate. Yield=2.60 g.
Name
1-(2-Methylphenyl)-3-[2-(methylthio)benzyl]urea
Quantity
23.47 g
Type
reactant
Reaction Step One
Quantity
7.66 g
Type
reactant
Reaction Step Two
Quantity
23 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[NH:8][C:9]([NH:11][CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[S:19][CH3:20])=[O:10].[C:21]([CH2:23][C:24](O)=[O:25])#[N:22].C(OC(=O)C)(=O)C>C1(C)C=CC=CC=1>[NH2:22][C:21]1[N:8]([C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[CH3:1])[C:9](=[O:10])[N:11]([CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=2[S:19][CH3:20])[C:24](=[O:25])[CH:23]=1

Inputs

Step One
Name
1-(2-Methylphenyl)-3-[2-(methylthio)benzyl]urea
Quantity
23.47 g
Type
reactant
Smiles
CC1=C(C=CC=C1)NC(=O)NCC1=C(C=CC=C1)SC
Step Two
Name
Quantity
7.66 g
Type
reactant
Smiles
C(#N)CC(=O)O
Step Three
Name
Quantity
23 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 75°-80° C. for 30 h
Duration
30 h
TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate was heated
ADDITION
Type
ADDITION
Details
treated with charcoal
CUSTOM
Type
CUSTOM
Details
The solid was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The resulting oil was dissolved in dichloromethane (300 ml)
ADDITION
Type
ADDITION
Details
trietbylamine (8.15 g) added
STIRRING
Type
STIRRING
Details
The mixture was stirred for 5 hours at room temperature
Duration
5 h
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel eluting with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the product was recrystallised from ethyl acetate

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
NC1=CC(N(C(N1C1=C(C=CC=C1)C)=O)CC1=C(C=CC=C1)SC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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